(S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride
Overview
Description
(S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride is a chiral amino acid derivative. It is known for its role in various biochemical and pharmaceutical applications due to its unique structural properties. The compound is characterized by the presence of an amino group, a phenyl group, and a carboxylic acid group, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as benzaldehyde.
Amination: The precursor undergoes amination to introduce the amino group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve:
Large-Scale Amination: Utilizing catalytic hydrogenation or reductive amination techniques.
Purification: Crystallization or recrystallization to obtain the pure hydrochloride salt.
Quality Control: Ensuring the enantiomeric purity and chemical stability of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Studied for its role in enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It can interact with enzymes and receptors in biological systems.
Pathways Involved: It may influence metabolic pathways related to amino acid metabolism and neurotransmitter synthesis.
Comparison with Similar Compounds
Similar Compounds
®-(+)-3-Amino-3-phenylpropionic acid hydrochloride: The enantiomer of the compound with different biological activity.
Phenylalanine: A structurally similar amino acid with different functional groups.
Tyrosine: Another aromatic amino acid with a hydroxyl group.
Uniqueness
(S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride is unique due to its specific chiral configuration and the presence of both amino and phenyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(3S)-3-amino-3-phenylpropanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEBCTCOPRULFS-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647511 | |
Record name | (3S)-3-Amino-3-phenylpropanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83649-47-2 | |
Record name | (3S)-3-Amino-3-phenylpropanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S)-3-amino-3-phenylpropanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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